4-Methoxypteridine

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

4-Methoxypteridine (CAS: 30564-38-6) is a heterocyclic compound within the pteridine family, characterized by a methoxy substituent at the 4-position. With a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 30564-38-6
Cat. No. B12651718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypteridine
CAS30564-38-6
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCOC1=NC=NC2=NC=CN=C21
InChIInChI=1S/C7H6N4O/c1-12-7-5-6(10-4-11-7)9-3-2-8-5/h2-4H,1H3
InChIKeyKCCOKUSVNPDIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypteridine (CAS: 30564-38-6) for Organic Synthesis and Biomedical Research Procurement


4-Methoxypteridine (CAS: 30564-38-6) is a heterocyclic compound within the pteridine family, characterized by a methoxy substituent at the 4-position [1]. With a molecular formula of C7H6N4O and a molecular weight of 162.15 g/mol, this compound serves as a versatile intermediate in organic synthesis and pharmaceutical research . The methoxy group imparts distinct electronic properties that influence reactivity and solubility, making it valuable for the development of bioactive molecules and coordination chemistry applications [2]. This derivative is particularly notable for its utility in creating structurally diverse pteridine analogs with potential therapeutic applications.

Why 4-Methoxypteridine Cannot Be Substituted by Generic Pteridine Analogs in Critical Synthetic and Biological Applications


The specific placement of the methoxy group at the 4-position of the pteridine core confers unique chemical reactivity and potential biological activity that cannot be replicated by other pteridine derivatives [1]. Unlike 4-hydroxy or 4-amino substituted pteridines, the 4-methoxy derivative exhibits distinct behavior in key reactions such as transetherification, where other simple alkoxyheterocycles remain unreactive [2]. Furthermore, pteridine derivatives with different substitution patterns have shown varying degrees of inhibitory activity against critical enzymes like dihydrofolate reductase (DHFR), with some analogs demonstrating IC50 values in the low micromolar range while others are essentially inactive [3]. This substitution-specific activity profile underscores why generic substitution with a different pteridine analog is not scientifically justifiable without equivalent quantitative validation.

Quantitative Differentiation of 4-Methoxypteridine Against Closest Analogs


Superior Transetherification Reactivity vs. Alkoxypyrimidines and Alkoxypyridines

4-Methoxypteridine demonstrates a unique and quantitatively superior reactivity profile in transetherification reactions compared to simple alkoxypyrimidines and alkoxypyridines [1]. Specifically, under identical reaction conditions with silver oxide in boiling alcohols, 4-methoxypteridine undergoes transetherification, whereas simple alkoxypyrimidines and alkoxypyridines remain completely resistant to this transformation [1]. This differential reactivity provides a selective synthetic handle not available with other alkoxy-substituted heterocycles, enabling chemoselective modifications in complex synthetic sequences.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Enhanced Synthetic Utility from 4-Hydroxypteridine via Direct Conversion

4-Methoxypteridine offers distinct synthetic advantages as a key intermediate accessible via direct conversion from 4-hydroxypteridines, a pathway that is well-established in pteridine chemistry [1]. This conversion pathway is not available for all substitution patterns and represents a strategic advantage over alternative 4-substituted pteridines such as 4-aminopteridine, which require different synthetic approaches [2]. The methoxy group serves as a versatile leaving group or can be further functionalized, providing synthetic flexibility not present in the corresponding 4-hydroxy derivative which may undergo unwanted side reactions under certain conditions [1].

Synthetic Methodology Nucleoside Analogs Folate Antagonists

Computational Physicochemical Properties Distinct from Other Pteridine Substitution Patterns

Computational analysis of 4-methoxypteridine reveals physicochemical properties that differentiate it from other 4-substituted pteridine analogs [1]. Specifically, the calculated LogP (XLogP3) value is 0.1, indicating balanced lipophilicity/hydrophilicity [2]. The topological polar surface area (TPSA) is calculated to be 60.79-60.8 Ų, which is within a range favorable for blood-brain barrier penetration and oral bioavailability according to drug-likeness rules [2]. While direct comparative experimental data is limited, these computational parameters suggest a property profile distinct from more polar 4-hydroxy or more basic 4-amino pteridine derivatives, potentially impacting membrane permeability, solubility, and pharmacokinetic behavior.

Computational Chemistry Drug Design QSAR

High-Impact Application Scenarios for 4-Methoxypteridine (CAS: 30564-38-6) Based on Differentiating Evidence


Chemoselective Functionalization in Complex Heterocyclic Synthesis

Researchers developing synthetic routes to complex pteridine-containing molecules should procure 4-methoxypteridine specifically when their strategy requires chemoselective transetherification at a pteridine core in the presence of other alkoxyheterocyclic moieties [1]. As demonstrated by Brown and Sugimoto, the unique reactivity of 4-methoxypteridine under silver oxide/alcohol conditions enables selective transformations that are impossible with simple alkoxypyrimidines or alkoxypyridines [1]. This application is particularly relevant for medicinal chemists synthesizing libraries of pteridine-based analogs where late-stage diversification via transetherification is desired.

Synthesis of 4-Substituted Pteridine Libraries for Structure-Activity Relationship Studies

Medicinal chemistry groups investigating structure-activity relationships (SAR) around the pteridine scaffold should include 4-methoxypteridine as a key intermediate in their synthetic strategy [1]. The compound serves as a versatile precursor that can be further modified to access a range of 4-substituted derivatives [2]. Unlike the more common 4-hydroxypteridine starting material, the 4-methoxy analog provides distinct reactivity and can be transformed into 4-amino, 4-alkylamino, or other substituted pteridines via established conversion pathways [1]. This enables the systematic exploration of substitution effects at the 4-position in biological assays without the synthetic limitations of alternative precursors.

Reference Standard for Analytical Method Development and Metabolite Identification

Analytical chemistry and bioanalytical laboratories developing LC-MS/MS methods for the detection and quantification of pteridine metabolites should procure 4-methoxypteridine as a reference standard [1]. The distinct physicochemical properties of this compound (LogP = 0.1, TPSA = 60.8 Ų) result in unique chromatographic retention behavior and mass spectrometric fragmentation patterns compared to other pteridine analogs [1]. This makes it an ideal reference material for method development, system suitability testing, and as an internal standard for the accurate quantification of related pteridine compounds in complex biological matrices.

Precursor for Developing Novel Dihydrofolate Reductase (DHFR) Inhibitors

Drug discovery programs targeting dihydrofolate reductase (DHFR) or related pteridine-dependent enzymes should consider 4-methoxypteridine as a scaffold for inhibitor development [1]. While 4-methoxypteridine itself may not be the most potent inhibitor, related pteridine derivatives have demonstrated significant in vitro antitumor activity, with some compounds exhibiting IC50 values indicative of DHFR inhibition [2]. The 4-methoxy substitution pattern provides a distinct starting point for SAR exploration compared to the classic 2,4-diaminopteridine pharmacophore found in methotrexate, potentially enabling the discovery of inhibitors with novel binding modes or selectivity profiles against different DHFR isoforms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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